Azamethonium

概要

説明

- アザメトニウム臭化物(CAS登録番号:306-53-6)は、第4級アンモニウム化合物です。

- その分子式は

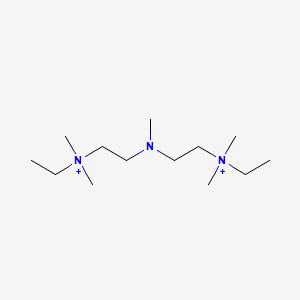

C13H33Br2N3

, 分子量は391.23 g/mol {_svg_1}です。 - この化合物は、神経節遮断薬として作用します。

合成法

- アザメトニウム臭化物は、ペンタメチルジエチレントリアミンと臭化エチルから合成されます。

- これらの2つの化合物の反応条件 が含まれています。

準備方法

- Azamethonium Bromide is synthesized from pentamethyl diethylenetriamine and ethyl bromide.

- The reaction conditions involve the reaction of these two compounds .

化学反応の分析

- アザメトニウム臭化物は、酸化、還元、置換など、さまざまな反応を起こす可能性があります。

- これらの反応で使用される一般的な試薬と条件は、種類によって異なります。

- 生成される主な生成物は、特定の反応条件によって異なります 。

科学研究での応用

- アザメトニウム臭化物は、以下のような分野で応用されています。

化学: 合成プロセスにおける試薬として。

生物学: 神経節機能と神経伝達の研究において。

医学: 以前は降圧剤として使用されていました .

科学的研究の応用

Pharmacological Applications

1. Treatment of Hypertension

Azamethonium was initially developed for its antihypertensive properties. It works by blocking ganglionic transmission, which leads to vasodilation and a subsequent decrease in blood pressure. Although it is not commonly used today due to the availability of more effective medications, historical studies have demonstrated its efficacy in managing hypertension.

2. Research Tool in Clinical Trials

this compound has been utilized as a research tool in various clinical trials to explore physiological mechanisms, particularly in respiratory studies related to asthma. For instance, it has been used to investigate the effects of ganglionic blockade on bronchial responses during inhalation challenges with methacholine .

Case Studies

Case Study 1: Hexamethonium and Asthma Research

A notable case involved the administration of hexamethonium (a related compound) in a clinical trial at Johns Hopkins University. This study aimed to assess the role of ganglionic blockade on airway responsiveness in asthmatic patients. Unfortunately, it resulted in severe adverse effects, including acute respiratory distress syndrome in a participant . This incident highlighted the risks associated with using ganglionic blockers in clinical settings and raised ethical concerns regarding patient safety and informed consent.

Case Study 2: Historical Use and Side Effects

Research from the 1950s illustrated that while this compound was effective in lowering blood pressure, it was also associated with significant side effects, such as postural hypotension and interstitial pneumonitis . These findings prompted further investigation into safer alternatives for hypertension management.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Hypertension Treatment | Used to manage high blood pressure through ganglionic blockade | Effective but replaced by safer alternatives |

| Clinical Research | Investigated physiological mechanisms in asthma | Associated with severe adverse effects |

| Historical Studies | Explored pharmacological effects and side effects | Highlighted risks of ganglionic blockers |

Recent Advances

Recent studies have also explored novel derivatives of this compound compounds, such as 2-aminospiropyrazolinium derivatives, which exhibit promising biological activities including antitubercular and antimicrobial properties . These new compounds are being investigated for their potential applications beyond traditional uses.

作用機序

- アザメトニウム臭化物は、神経節伝達を遮断することによって効果を発揮します。

- それは、神経節シナプスにおけるニコチン性アセチルコリン受容体と相互作用します。

- その結果、交感神経と副交感神経の活動が低下します 。

類似化合物との比較

- アザメトニウム臭化物は、その特異的な構造と作用機序によって特徴付けられます。

- 類似の化合物には、他の神経節遮断薬がありますが、それぞれが異なる特性を持っています 。

生物活性

Azamethonium, chemically known as this compound bromide, is a quaternary ammonium compound primarily recognized as a ganglionic blocking agent. It has been utilized in various clinical settings, particularly for its effects on the autonomic nervous system. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and relevant case studies.

This compound functions as a non-competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located in the autonomic ganglia. By blocking these receptors, this compound inhibits the transmission of nerve impulses, leading to various physiological effects:

- Reduction of sympathetic nervous system activity : This results in vasodilation and decreased blood pressure.

- Inhibition of neurotransmitter release : this compound prevents acetylcholine from binding to nAChRs, disrupting normal autonomic functions.

Biological Activity

The biological activity of this compound includes:

- Vasodilation : this compound has been shown to induce peripheral vasodilation, effectively lowering systemic vascular resistance and blood pressure. This effect is particularly beneficial in managing conditions like hypertension and chronic heart failure (CHF) .

- Neuromuscular Effects : The blockade of nAChRs can lead to changes in muscle tone and reflexes, which may be exploited in various therapeutic contexts .

1. Clinical Use in Chronic Heart Failure

A notable study examined the intravenous administration of this compound in patients with chronic intractable CHF. The results indicated significant improvements in symptoms due to its vasodilatory effects:

| Dose (mg) | Effect on Blood Pressure | Effect on Symptoms |

|---|---|---|

| 2.5 | Decreased MAP | Improved circulation |

| 5.0 | Marked vasodilation | Reduced wall stress |

Patients experienced enhanced digital blood flow despite a reduction in arterial blood pressure, suggesting that this compound effectively redistributes blood volume .

2. Safety Concerns and Adverse Events

The administration of this compound has not been without risks. A tragic case involved a healthy volunteer who experienced severe respiratory complications after inhaling hexamethonium (a related compound) during a study aimed at understanding asthma mechanisms. The participant developed acute respiratory distress syndrome (ARDS), leading to her death . This incident raised significant ethical concerns regarding the safety protocols in clinical trials involving ganglionic blockers.

Research Findings

Recent studies have reinforced the understanding of this compound's effects on sympathetic activity and hemodynamics:

- A study on Wistar rats demonstrated that doses of this compound significantly reduced renal sympathetic nerve activity (RSNA), mean arterial pressure (MAP), and heart rate (HR). The recovery from these effects was dose-dependent, indicating potential applications in managing sympathetic overactivity .

- Another investigation highlighted the drug's ability to attenuate nicotine-mediated induction of anti-apoptotic proteins like XIAP and survivin, suggesting a complex role in neuronal activity modulation .

特性

IUPAC Name |

ethyl-[2-[2-[ethyl(dimethyl)azaniumyl]ethyl-methylamino]ethyl]-dimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H33N3/c1-8-15(4,5)12-10-14(3)11-13-16(6,7)9-2/h8-13H2,1-7H3/q+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWGPUVJQFTOQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)CCN(C)CC[N+](C)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H33N3+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

306-53-6 (dibromide) | |

| Record name | Azamethonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30861863 | |

| Record name | Pentamethazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60-30-0 | |

| Record name | 2,2′-(Methylimino)bis[N-ethyl-N,N-dimethylethanaminium] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azamethonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentamethazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZAMETHONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43XK6AW58D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。